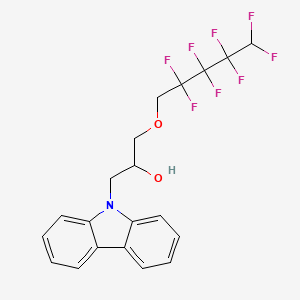![molecular formula C23H32 B14148056 1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene CAS No. 199433-38-0](/img/structure/B14148056.png)
1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a complex structure with multiple cyclohexyl and vinyl groups, making it a subject of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene typically involves multiple steps:
Formation of the Vinylcyclohexyl Intermediate: This step involves the reaction of cyclohexene with a vinyl group under specific conditions, often using a catalyst such as palladium or nickel.
Coupling Reaction: The vinylcyclohexyl intermediate is then coupled with a benzene derivative through a series of reactions, including Friedel-Crafts alkylation or Suzuki coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation of cyclohexene.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Palladium, nickel, aluminum chloride.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Ethyl-substituted cyclohexanes.
Substitution Products: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-vinylcyclohexane: A simpler analog with a single vinyl group.
4-Vinylcyclohexene: Another related compound with a vinyl group attached to the cyclohexene ring.
Uniqueness
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is unique due to its complex structure, which includes multiple cyclohexyl and vinyl groups
Eigenschaften
CAS-Nummer |
199433-38-0 |
|---|---|
Molekularformel |
C23H32 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1-[4-[(E)-2-(4-ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/C23H32/c1-3-19-6-8-20(9-7-19)10-11-21-12-16-23(17-13-21)22-14-4-18(2)5-15-22/h3-5,10-11,14-15,19-21,23H,1,6-9,12-13,16-17H2,2H3/b11-10+ |
InChI-Schlüssel |
QUNBQZOJIPECLH-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)/C=C/C3CCC(CC3)C=C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C=CC3CCC(CC3)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
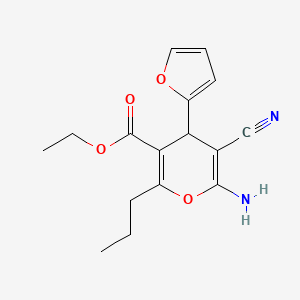
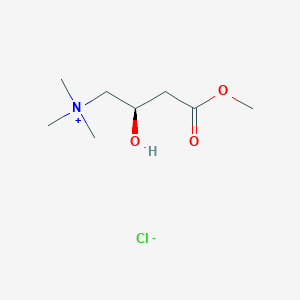
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

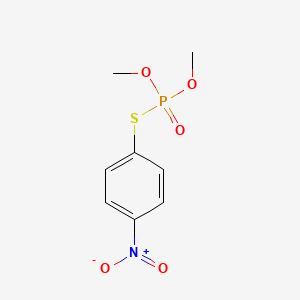
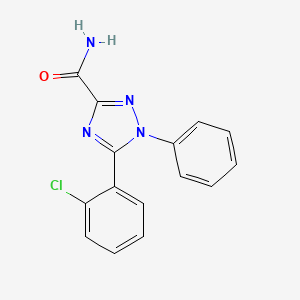
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
